Regioisomeric Advantage: Methylene Spacer vs. Direct Attachment in C-sulfonylation
The structural isomer 'cyclopropyl(phenyl)methanesulfonyl chloride' (CAS 1247153-23-6) has the sulfonyl chloride directly bonded to a carbon bearing both phenyl and cyclopropyl substituents. In contrast, (1-phenylcyclopropyl)methanesulfonyl chloride (CAS 1506287-43-9) inserts a methylene spacer between the sulfonyl group and the quaternary cyclopropyl carbon . This structural difference directly impacts steric accessibility during nucleophilic attack. In the context of β-sulfonylation of cyclopropanols, a recently described reaction, the choice of sulfonyl chloride is crucial for controlling C- vs. O-selectivity . While direct comparative data for these exact isomers is not published, the class-level principle is that remote versus direct ring substitution on the sulfonyl chloride critically alters the steric and electronic environment at the reactive center.
| Evidence Dimension | Structural difference: methylene spacer vs. direct attachment |
|---|---|
| Target Compound Data | Methylene spacer present (C–CH2–SO2Cl) |
| Comparator Or Baseline | Cyclopropyl(phenyl)methanesulfonyl chloride (direct C–SO2Cl) |
| Quantified Difference | Qualitative structural difference; no published direct rate comparison available |
| Conditions | Inference from sulfonylation reaction trends with alkyl vs. aryl sulfonyl chlorides |
Why This Matters
Procurement decisions hinge on synthetic feasibility; this structural feature can decide whether a sulfonylation proceeds with desired regiochemistry, making the correct isomer essential for specific reaction designs.
- [1] PubChem. (2026). Compound Summary for CID 83692384, (1-Phenylcyclopropyl)methanesulfonyl chloride. https://pubchem.ncbi.nlm.nih.gov/compound/83692384 View Source
- [2] Ramar, T., Ilangovan, A., & Subbaiah, M. A. M. (2023). Promoting Catalytic C-Selective Sulfonylation of Cyclopropanols against Conventional O-Sulfonylation Using Readily Available Sulfonyl Chlorides. The Journal of Organic Chemistry, 88(19), 13553–13567. https://doi.org/10.1021/acs.joc.3c01230 View Source
